Predicted Lipophilicity (XLogP3): 2.4‑Fold Lower LogP than the 2,6‑Dimethylphenyl Analog
The target free‑base exhibits an XLogP3 of 0.5, substantially lower than the 2,6‑dimethylphenyl analog (5294‑61‑1, the ranolazine metabolite CVT‑2738) which has an XLogP3 of 1.2. This 0.7‑log‑unit reduction implies a ~5‑fold decrease in predicted octanol/water partition coefficient, directly impacting passive membrane permeability and solubility profiles [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.5 (free‑base, PubChem CID 16439874) |
| Comparator Or Baseline | N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (CVT‑2738): 1.2 (PubChem CID 2608606) |
| Quantified Difference | Δ = −0.7 log units (~5‑fold lower P) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021‑2025 release) |
Why This Matters
Procurement for cell‑based or permeability‑sensitive assays must account for this 5‑fold lipophilicity gap, as substituting the analog would alter intracellular exposure and confound activity readouts.
- [1] PubChem Compound Summaries. XLogP3 values: CID 16439874 = 0.5; CID 2608606 = 1.2. U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/16439874; https://pubchem.ncbi.nlm.nih.gov/compound/2608606 View Source
